molecular formula C14H22Cl2N2O B1422647 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol CAS No. 78982-88-4

1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol

Cat. No.: B1422647
CAS No.: 78982-88-4
M. Wt: 305.2 g/mol
InChI Key: OIJJTCCRNKYZHW-UHFFFAOYSA-N
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Description

1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol is a synthetic organic compound that features both amino and chlorophenyl functional groups. This compound may be of interest in various fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting from a chlorobenzene derivative, nitration followed by reduction can introduce the amino group.

    Hydroxylation: The hydroxyl group can be introduced via oxidation or substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorophenyl groups.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.

Scientific Research Applications

1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: Building block for more complex molecules.

    Materials Science: Component in the synthesis of polymers or advanced materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethan-1-ol
  • 1-(4-Amino-3,5-dichlorophenyl)-2-(ethylamino)ethan-1-ol

Uniqueness

1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol is unique due to the presence of the hexylamino group, which may impart different physical and chemical properties compared to its methyl or ethyl analogs. This uniqueness could affect its solubility, reactivity, and biological activity.

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(hexylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Cl2N2O/c1-2-3-4-5-6-18-9-13(19)10-7-11(15)14(17)12(16)8-10/h7-8,13,18-19H,2-6,9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJJTCCRNKYZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705585
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78982-88-4
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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